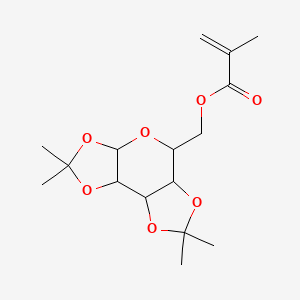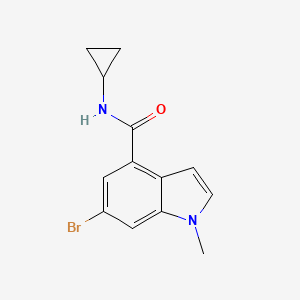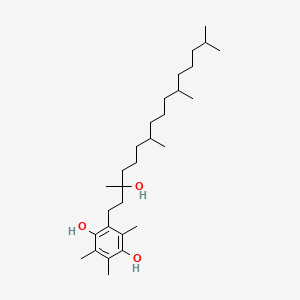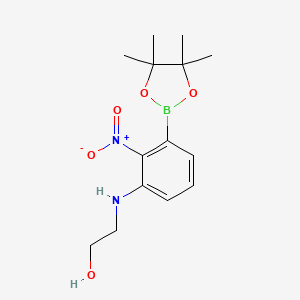
3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide is a synthetic organic compound with the molecular formula C21H21IN2S2 and a molecular weight of 492.439 g/mol . This compound is known for its unique structure, which includes two benzothiazolium rings connected by a butenyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide typically involves the following steps :
Starting Materials: The synthesis begins with 3-methyl-3H-benzothiazol-2-one and 3-methyl-3H-benzothiazol-2-ylidene.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Formation of Intermediate: The intermediate compound is formed by the reaction of the starting materials under reflux conditions.
Final Product: The final product, 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide, is obtained by the addition of iodine to the intermediate compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzothiazolium rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide has a wide range of scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide can be compared with other similar compounds, such as :
3-Methyl-3H-benzothiazol-2-one: This compound has a similar benzothiazolium structure but lacks the butenyl chain.
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: This compound is used in similar applications but has different chemical properties due to the presence of a hydrazone group.
3-Methyl-2-oxazolidinone: This compound has a different heterocyclic structure but shares some chemical reactivity with 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide.
The uniqueness of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
47450-63-5 |
|---|---|
Molecular Formula |
C21H21IN2S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2Z)-3-methyl-2-[(2E)-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2S2.HI/c1-4-15(13-20-22(2)16-9-5-7-11-18(16)24-20)14-21-23(3)17-10-6-8-12-19(17)25-21;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PXNGPTDWDCOFFI-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)C)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)C)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)











